Acide Ganoderique G

Vue d'ensemble

Description

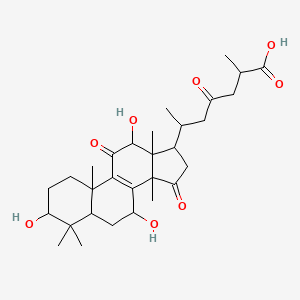

Ganoderic Acid G is a triterpenoid compound derived from the fruiting bodies of the Ganoderma lucidum mushroom, commonly known as Reishi or Lingzhi. This compound is part of a larger group of ganoderic acids, which have been used in traditional medicine for thousands of years in East Asia. Ganoderic Acid G is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with enhanced properties.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and oxidative stress-related diseases.

Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties

Mécanisme D'action

Target of Action

Ganoderic Acid G, an important bioactive metabolite of Ganoderma lucidum, has been found to interact with several targets. These include insulin receptor (IR), insulin-like growth factor receptor 1 (IGFR-1), vascular endothelial growth factor receptor-1 (VEGFR-1), vascular endothelial growth factor receptor-2 (VEGFR-2), and estrogen receptor (ER) . It also targets IL-1R1, a receptor involved in immune response .

Mode of Action

Ganoderic Acid G modulates the signaling network in IR, IGFR-1, VEGFR-1, VEGFR-2, and ER in cancer signaling pathways . It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle resulting in apoptosis . Furthermore, Ganoderic Acid G inhibits the binding of IL-1β to IL-1R1 in cancer cells .

Biochemical Pathways

The biosynthesis of Ganoderic Acid G is derived from acetyl-CoA via the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl . Pyrophosphate (dimethylallyl diphosphate, DMAPP) further condenses to form sesquiterpenes, triterpenes, and steroids .

Pharmacokinetics

Ganoderic Acid A has Lys 180 and Asn 220 active residues actively forming hydrogen bonding and forms the stability of the complex during the interaction .

Result of Action

Ganoderic Acid G exhibits biological activity in liver cancer cells . It significantly decreases the viability, proliferation, and oxidative stress in a dose-dependent manner in liver cancer cells . It also increases the production of cytokines, e.g., interleukins, tumor necrosis factor α (TNFα), interferon (IFN), and nitric oxide (NO) .

Action Environment

The biosynthesis of Ganoderic Acid G is regulated by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . More evidence indicates that various signaling molecules (such as ROS, Ca 2+, NO, H 2 S, cAMP, and so on) are involved in Ganoderic Acid G biosynthesis regulation in response to environmental factors .

Analyse Biochimique

Biochemical Properties

Ganoderic Acid G interacts with a variety of enzymes, proteins, and other biomolecules. It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle, resulting in apoptosis . These interactions are crucial for its role in biochemical reactions .

Cellular Effects

Ganoderic Acid G has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to hinder cell cycle when radiated, leading to consumption of intracellular adenosine triphosphate (ATP), increase of Reactive oxygen species (ROS), decrease of mitochondrial membrane potential, and the transformation of necroptosis .

Molecular Mechanism

At the molecular level, Ganoderic Acid G exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit MPP+/MPTP-induced neurons ferroptosis via regulating the levels of iron, lipid ROS, MDA, total ROS and GSH, and suppressed NCOA4-mediated ferritinophagy via modulating the expression of NCOA4, FTH1, p62 and LC3B .

Dosage Effects in Animal Models

The effects of Ganoderic Acid G vary with different dosages in animal models

Metabolic Pathways

Ganoderic Acid G is involved in the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ganoderic Acid G involves several steps, starting from lanosterol, a tetracyclic triterpenoid. The process includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of Ganoderic Acid G primarily relies on the cultivation of Ganoderma lucidum. The mushrooms are grown under controlled conditions, and the bioactive compounds are extracted using solvents such as ethanol or methanol. Advanced techniques like ultra-sonication and microwave-assisted extraction are employed to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ganoderic Acid G undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional hydroxyl or carbonyl groups, enhancing the compound’s biological activity.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different activities.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of Ganoderic Acid G, each with unique biological activities.

Comparaison Avec Des Composés Similaires

Ganoderic Acid G is part of a family of ganoderic acids, which include compounds like Ganoderic Acid A, Ganoderic Acid B, and Ganoderic Acid C. While these compounds share a common triterpenoid structure, they differ in their functional groups and biological activities:

Ganoderic Acid A: Known for its hepatoprotective and anti-inflammatory properties.

Ganoderic Acid B: Exhibits strong anticancer and antiviral activities.

Ganoderic Acid C: Primarily studied for its antioxidant and immunomodulatory effects.

Ganoderic Acid G is unique due to its specific combination of functional groups, which confer a distinct profile of biological activities, making it a valuable compound for therapeutic applications .

Propriétés

IUPAC Name |

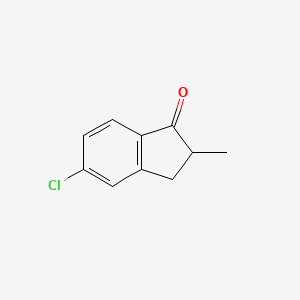

2-methyl-4-oxo-6-(3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-20,25,32-33,36H,8-13H2,1-7H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJPBLZKOVIJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316835 | |

| Record name | Ganoderic acid G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98665-22-6 | |

| Record name | Ganoderic acid G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ganoderic acid G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | Ganoderic acid G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)

![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)